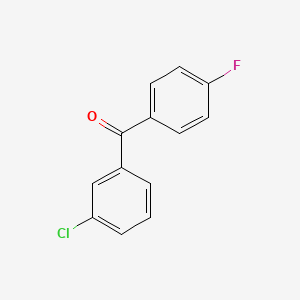

3-Chloro-4'-fluorobenzophenone

Descripción

Significance of Benzophenone (B1666685) Derivatives in Advanced Chemical Research

Benzophenone and its derivatives are a class of organic compounds that feature a central carbonyl group bonded to two phenyl rings. This structural motif is of considerable interest in both academic and industrial research. The benzophenone scaffold is found in numerous molecules that exhibit a wide range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. chemimpex.com In addition to their medicinal importance, benzophenone derivatives are crucial in materials science. They are widely used as photoinitiators in UV-curing applications for inks, coatings, and adhesives. Their ability to absorb UV radiation also makes them useful as additives to prevent polymer degradation. The versatility of the benzophenone core allows for extensive functionalization of the phenyl rings, enabling chemists to fine-tune the molecule's electronic, steric, and photophysical properties for specific applications, such as in the development of organic light-emitting diodes (OLEDs).

Overview of 3-Chloro-4'-fluorobenzophenone within Fluorinated Aromatic Ketone Research

Fluorinated aromatic ketones represent a significant subclass of halogenated compounds. The incorporation of fluorine atoms into organic molecules can profoundly alter their physicochemical and biological properties. chemicalbook.comnbinno.com Fluorine's high electronegativity and small size can enhance metabolic stability, improve receptor binding affinity, and increase lipophilicity, which are highly desirable traits in drug discovery. chemicalbook.com

This compound, with the IUPAC name (3-chlorophenyl)(4-fluorophenyl)methanone, is a member of this class. It combines the structural features of a benzophenone with the distinct electronic effects of two different halogen atoms: chlorine and fluorine. The presence of these halogens on separate phenyl rings creates an asymmetric electronic environment, making the compound a valuable and reactive intermediate for the synthesis of more complex molecules. Its structure is a key subject for research into how dual halogenation affects reactivity, stability, and potential applications, particularly as a building block in the synthesis of pharmaceuticals and specialized polymers.

Structure

3D Structure

Propiedades

IUPAC Name |

(3-chlorophenyl)-(4-fluorophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8ClFO/c14-11-3-1-2-10(8-11)13(16)9-4-6-12(15)7-5-9/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHVJTJNBKASBJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C(=O)C2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8ClFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30630657 | |

| Record name | (3-Chlorophenyl)(4-fluorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30630657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2192-35-0 | |

| Record name | (3-Chlorophenyl)(4-fluorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30630657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanistic Investigations of Reactions Involving 3 Chloro 4 Fluorobenzophenone

Elucidation of Electrophilic Aromatic Substitution Mechanisms

Electrophilic aromatic substitution (EAS) is a foundational reaction class for aromatic compounds. The mechanism proceeds via a two-step process: initial attack by an electrophile on the electron-rich aromatic ring to form a resonance-stabilized carbocation known as an arenium ion (or sigma complex), followed by the deprotonation of this intermediate to restore aromaticity. libretexts.orgyoutube.com

For 3-Chloro-4'-fluorobenzophenone, two aromatic rings are available for substitution. The reactivity and regioselectivity of each ring are governed by the electronic effects of its substituents.

Ring A (3-Chlorophenyl ring): This ring is substituted with a chlorine atom and is part of the benzoyl group. The carbonyl group (C=O) is strongly deactivating and a meta-director due to its electron-withdrawing resonance and inductive effects. The chlorine atom is also deactivating (inductive effect) but is an ortho, para-director (resonance effect). In concert, the powerful meta-directing effect of the benzoyl carbonyl typically dominates, directing incoming electrophiles to the positions meta to the carbonyl, which are positions 5 and the position of the chloro substituent. The chloro group's ortho, para-directing influence would weakly favor positions 2, 4, and 6. The net effect is complex, but substitution is generally disfavored on this ring due to the strong deactivation.

Ring B (4'-Fluorophenyl ring): This ring is substituted with a fluorine atom and the benzoyl group. The fluorine atom is a deactivating, ortho, para-director. The benzoyl group deactivates this ring as well. Therefore, incoming electrophiles would be directed to the positions ortho to the fluorine atom (positions 3' and 5'), as the para position is blocked.

The rate-determining step is the formation of the arenium ion. libretexts.org A catalyst, typically a Lewis acid like FeCl₃ or AlCl₃, is often required to generate a potent electrophile (e.g., Cl⁺ from Cl₂) capable of attacking the deactivated rings. masterorganicchemistry.comyoutube.com The subsequent fast step is the removal of a proton by a weak base (like FeCl₄⁻) to regenerate the aromatic system. youtube.com Given the combined deactivating effects on both rings, forcing conditions would be necessary to achieve electrophilic substitution.

Detailed Analysis of Nucleophilic Aromatic Substitution Pathways

Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl halides, particularly when the aromatic ring is activated by electron-withdrawing groups. This compound features two potential leaving groups (Cl and F) on rings activated by the strongly electron-withdrawing benzoyl group.

Two primary mechanisms govern nucleophilic aromatic substitution: the addition-elimination (SNAr) pathway and the elimination-addition (aryne) pathway.

Direct Substitution (SNAr Mechanism): This pathway is favored when strong electron-withdrawing groups are positioned ortho or para to the leaving group. These groups stabilize the intermediate Meisenheimer complex formed upon nucleophilic attack. In this compound, the benzoyl group activates both rings.

On the 3-chlorophenyl ring, the chloro group is meta to the activating carbonyl group. This position is not ideal for stabilization through resonance, making direct substitution less favorable than if it were in the ortho or para position.

On the 4'-fluorophenyl ring, the fluorine atom is para to the activating carbonyl group. This is a prime configuration for SNAr, as the negative charge of the Meisenheimer complex can be delocalized onto the carbonyl oxygen. Therefore, under typical SNAr conditions (e.g., with nucleophiles like methoxide (B1231860) or amines in a polar aprotic solvent), substitution of the fluorine atom is the more probable pathway.

Aryne Mechanism: This mechanism involves the elimination of a proton and a leaving group from adjacent carbons, forming a highly reactive benzyne (B1209423) intermediate, which is then attacked by a nucleophile. It typically requires a very strong base, such as sodium amide (NaNH₂). masterorganicchemistry.com For this compound, an aryne could potentially form on either ring if a proton is present ortho to the halide.

On the 3-chlorophenyl ring, protons are available at C-2 and C-4.

On the 4'-fluorophenyl ring, protons are available at C-3' and C-5'. The aryne mechanism is generally not competitive with the SNAr pathway when the ring is strongly activated for direct substitution, as is the case for the 4'-fluorophenyl ring. However, under conditions of a very strong, non-nucleophilic base, it could be induced. Inductive effects of substituents guide the regioselectivity of nucleophilic addition to the aryne, with the nucleophile adding to place the resulting negative charge closer to electron-withdrawing groups. masterorganicchemistry.com

Interactive Table: Comparison of SNAr and Aryne Mechanisms for this compound

| Feature | SNAr (Direct Substitution) | Elimination-Addition (Aryne) |

| Probable Site | 4'-Fluoro position | 3-Chloro position (less likely) |

| Requirement | Strong electron-withdrawing group ortho/para to leaving group | Very strong base (e.g., NaNH₂), proton ortho to leaving group |

| Intermediate | Meisenheimer complex (anionic σ-complex) | Benzyne (neutral, triple bond in ring) |

| Regiochemistry | Substitution occurs at the position of the leaving group | Can lead to a mixture of isomers |

| Favored By | Nucleophilic conditions, polar aprotic solvents | Strongly basic, non-nucleophilic conditions |

In the context of the SNAr mechanism, the process does not involve proton capture in the traditional sense but rather the attack of a nucleophile to form the Meisenheimer complex. The key elimination step is the departure of the halide leaving group (F⁻ or Cl⁻) from this intermediate, which restores aromaticity. The relative ability of fluoride (B91410) and chloride to act as leaving groups in SNAr reactions is context-dependent. Fluorine is often a better leaving group in the rate-determining nucleophilic addition step due to its high electronegativity, which makes the attached carbon more electrophilic.

For the aryne mechanism, the initial step is a deprotonation (proton capture by a strong base) at a position ortho to the halide. This is followed by the spontaneous elimination of the halide ion to form the benzyne. Subsequent addition of a nucleophile (or a protonated nucleophile like ammonia) to the aryne involves an initial attack to form an aryl anion, which is then quenched by proton capture from a proton source (like the solvent or a conjugate acid) to yield the final product. Specific isotope labeling studies would be required to definitively trace the pathways of proton transfer and halide elimination for this compound.

The conditions under which a nucleophilic substitution is performed can dramatically influence both the reaction rate and the operative mechanism.

Solvent Polarity: Polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF) are known to significantly accelerate SNAr reactions. researchgate.net These solvents are effective at solvating the cation of the nucleophile salt but poorly solvate the anion, leaving the nucleophile "bare" and highly reactive. In contrast, polar protic solvents (e.g., water, ethanol) can solvate the nucleophile through hydrogen bonding, reducing its nucleophilicity and slowing the reaction. libretexts.orglibretexts.org Therefore, conducting the reaction of this compound with a nucleophile in DMSO would be expected to yield a much faster substitution than in ethanol.

Basicity: In the SNAr mechanism, the reaction can sometimes be base-catalyzed. A base can assist in the deprotonation of the Meisenheimer complex in a step-wise process, particularly if the nucleophile is neutral (e.g., an amine). rsc.org For the aryne mechanism, the basicity of the reagent is paramount. A switch from a milder base like NaOH to a powerful one like NaNH₂ would fundamentally change the mechanism from SNAr to elimination-addition.

Catalytic Cycle Analysis in Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for forming carbon-carbon bonds. This compound can serve as an aryl halide partner in these reactions. The generally accepted catalytic cycle involves three main stages. nih.govlibretexts.org

Let's consider a Suzuki-Miyaura coupling of this compound with an arylboronic acid (Ar-B(OH)₂) using a Pd(0) catalyst.

Oxidative Addition: The cycle begins with the oxidative addition of the aryl halide to a low-valent palladium species, typically a Pd(0) complex like Pd(PPh₃)₄. The C-Cl bond of the 3-chlorophenyl ring is more likely to react than the C-F bond, as C-Cl bonds are generally more reactive in oxidative addition. This step involves the insertion of the palladium into the C-Cl bond, forming a square planar Pd(II) intermediate. The oxidation state of palladium changes from 0 to +2. nih.govnih.gov

Transmetalation: The next step is transmetalation, where the organic group from the organoboron reagent is transferred to the palladium center, displacing the halide. This step requires activation by a base (e.g., K₂CO₃, Cs₂CO₃), which converts the boronic acid into a more nucleophilic boronate species. This boronate then reacts with the Pd(II) complex to form a new diorganopalladium(II) intermediate and displaces the chloride ligand. libretexts.orgnih.gov

Reductive Elimination: The final step is reductive elimination, where the two organic groups on the palladium complex couple and are expelled as the new biaryl product. This step regenerates the Pd(0) catalyst, which can then re-enter the catalytic cycle. The oxidation state of palladium returns from +2 to 0. nih.gov

Interactive Table: Example Suzuki-Miyaura Catalytic Cycle Steps

| Step | Reactants | Catalyst State (Start) | Key Transformation | Catalyst State (End) | Product of Step |

| Oxidative Addition | This compound, Pd(L)n | Pd(0) | Pd inserts into C-Cl bond | Pd(II) | Aryl-Pd(II)-Cl complex |

| Transmetalation | Aryl-Pd(II)-Cl, Aryl'-B(OH)₂, Base | Pd(II) | Aryl' group replaces Cl on Pd | Pd(II) | Diaryl-Pd(II) complex |

| Reductive Elimination | Diaryl-Pd(II) complex | Pd(II) | Two aryl groups couple and leave Pd | Pd(0) | Coupled biaryl product, Pd(L)n |

Role of Catalyst Regeneration

The regeneration of these catalysts is intrinsically linked to their nature—whether they are homogeneous or heterogeneous. Homogeneous catalysts, such as Wilkinson's catalyst and CBS catalysts, operate in the same phase as the reactants, which can present challenges for separation and recycling. In contrast, heterogeneous catalysts like Pd/C are in a different phase, typically a solid, which simplifies their recovery from the reaction mixture.

Regeneration of Homogeneous Catalysts:

For many homogeneous catalysts, the regeneration process is an inherent part of the catalytic cycle. For instance, in the hydrogenation of alkenes catalyzed by Wilkinson's catalyst ([RhCl(PPh₃)₃]), the active catalytic species is regenerated after the product is released through reductive elimination. wikipedia.orgbyjus.comslideshare.net The catalytic cycle involves oxidative addition of hydrogen, coordination of the alkene, migratory insertion, and finally, reductive elimination to yield the alkane and the regenerated catalyst. wikipedia.orgbyjus.comslideshare.net However, deactivation can occur through various pathways, such as the formation of stable, inactive rhodium complexes. researchgate.net Regeneration from such deactivated species can be more complex, sometimes requiring chemical treatment to convert the rhodium-containing by-products back into the active catalyst. researchgate.net

Similarly, in the Corey-Bakshi-Shibata (CBS) reduction , which is used for the enantioselective reduction of ketones, the oxazaborolidine catalyst is regenerated after the hydride transfer to the ketone. organic-chemistry.orgyork.ac.uknih.govsigmaaldrich.comyoutube.com The catalytic cycle involves the coordination of borane (B79455) to the nitrogen atom of the CBS catalyst, which then coordinates to the ketone. organic-chemistry.orgyork.ac.uknih.govsigmaaldrich.comyoutube.com After the stereoselective hydride transfer, the resulting alkoxyborane releases the chiral alcohol upon workup, and the CBS catalyst is liberated to participate in another cycle. organic-chemistry.orgyork.ac.uknih.govsigmaaldrich.comyoutube.com The stability of the CBS catalyst allows for its recovery and reuse, although practical challenges in separating it from the reaction mixture can limit its recyclability in some applications. To address this, polymer-supported CBS catalysts have been developed to facilitate easier recovery. researchgate.net

Regeneration of Heterogeneous Catalysts:

Heterogeneous catalysts like palladium on carbon (Pd/C) are widely used for hydrogenation reactions, including the reduction of aromatic ketones to the corresponding alcohols or alkanes. nih.govmasterorganicchemistry.commasterorganicchemistry.com A significant advantage of Pd/C is its ease of separation from the reaction mixture by filtration. However, during the course of the reaction, the catalyst can become deactivated due to several factors, including the adsorption of impurities or byproducts onto the active sites, or sintering of the metal particles at high temperatures.

The regeneration of deactivated Pd/C catalysts is a well-established practice. Common methods include washing the catalyst with solvents to remove adsorbed organic species or treating it with dilute acids or bases to remove inorganic poisons. Thermal treatment in a controlled atmosphere can also be employed to burn off carbonaceous deposits and restore catalytic activity. The effectiveness of a particular regeneration method depends on the nature of the deactivating species.

Research into more robust and recyclable catalyst systems is ongoing. For example, a polyurea-encapsulated palladium catalyst, [Pd⁰EnCat], has been shown to be a highly efficient and recyclable catalyst for the transfer hydrogenation of aryl ketones. researchgate.netnih.gov The data below illustrates the recyclability of this catalyst in the reduction of propiophenone, a reaction analogous to the reduction of this compound.

| Catalyst Recycling in the Reduction of Propiophenone with [Pd⁰EnCat] | |

| Cycle | Conversion (%) |

| 1 | 98 |

| 2 | 95 |

| 3 | 92 |

| 4 | 90 |

| 5 | 88 |

| Data derived from studies on the reduction of aryl ketones using recyclable palladium catalysts. researchgate.net |

This table demonstrates the potential for high efficiency over multiple uses, a key factor in the industrial application of such catalytic systems.

Another innovative approach involves the use of quartz sand as a recyclable solid-phase medium for Suzuki-Miyaura coupling reactions to synthesize aromatic ketones. In a ligand-free system, both the quartz sand and the palladium catalyst were found to be reusable for at least two cycles with good yields. acs.orgacs.org

| Recyclability of Palladium Catalyst in Quartz Sand for Aromatic Ketone Synthesis | |

| Cycle | Yield (%) |

| 1 | 85 |

| 2 | 82 |

| Data from a study on sustainable synthesis of aromatic ketones. acs.org |

These examples, while not specific to this compound, highlight the principles and potential for catalyst regeneration in analogous and relevant chemical transformations. The development and application of recyclable catalytic systems are crucial for advancing green chemistry principles in the synthesis of pharmaceuticals and fine chemicals where this compound and its derivatives are utilized.

Fourier-Transform Raman (FT-Raman) Spectroscopy

Fourier-Transform Raman (FT-Raman) spectroscopy is a powerful technique for probing the vibrational modes of molecules. For benzophenone (B1666685) derivatives, FT-Raman, in conjunction with FT-IR spectroscopy, provides a comprehensive vibrational analysis. researchgate.net In studies of related compounds like 3-chloro-4-fluorobenzonitrile, the FT-Raman spectra are typically recorded in the solid phase, and the resulting data is used for detailed vibrational assignments. nih.gov The experimental FT-Raman spectra are often compared with theoretical spectra generated through computational methods to ensure accurate assignment of the observed vibrational bands. researchgate.net For instance, in the analysis of 3-chloro-4-methoxybenzaldehyde, FT-Raman measurements covering the 3500–50 cm⁻¹ range have been instrumental. nih.gov The technique has also been applied to other halogenated aromatic compounds, such as 3-chloro-4-fluoroaniline (B193440), where FT-Raman spectra are acquired using instruments like the Bruker MultiRAM Stand Alone FT-Raman Spectrometer. nih.gov

The vibrational modes of substituted benzophenones have been a subject of extensive research, with FT-Raman spectroscopy playing a crucial role in understanding their structural nuances in various phases. researchgate.net For example, in the study of 4-fluoro-4-hydroxybenzophenone, a related derivative, simulated FT-Raman frequencies were compared with experimental data to validate the vibrational assignments. scispace.com The C-F stretching vibrations in fluoro-benzenes are typically observed in the 1000-1300 cm⁻¹ range in FT-IR spectra, and FT-Raman provides complementary information. scispace.com

A representative FT-Raman spectrum of a related compound, 3-chloro-4-fluoronitrobenzene, is available for comparison, highlighting the characteristic vibrational bands. chemicalbook.com

Correlation of Experimental and Theoretically Predicted Vibrational Frequencies

A cornerstone of modern spectroscopic analysis is the correlation of experimentally observed vibrational frequencies with those predicted by theoretical calculations, most commonly using Density Functional Theory (DFT). This approach provides a robust framework for the assignment of complex vibrational spectra.

For derivatives of benzophenone, DFT calculations, often employing the B3LYP functional with basis sets like 6-31G(d,p) or 6-311++G(d,p), are used to compute ground-state molecular geometries, harmonic vibrational frequencies, infrared intensities, and Raman activities. researchgate.netnih.gov The calculated frequencies are typically scaled to correct for anharmonicity and limitations in the theoretical model, leading to excellent agreement with experimental FT-IR and FT-Raman data. researchgate.netnih.gov Potential Energy Distribution (PED) analysis is also performed to provide a detailed description of the normal modes. researchgate.netnih.gov

In the case of 4-fluoro-4-hydroxybenzophenone, theoretical vibrational frequencies calculated using different functionals were found to be slightly higher than the experimental values for most modes. scispace.com For 3-chloro-4-methoxybenzaldehyde, computational studies revealed the existence of two stable conformers (O-cis and O-trans), with the O-trans form being more stable. nih.gov Such detailed structural insights are made possible by the synergy between experimental spectroscopy and theoretical calculations.

The table below presents a comparison of experimental and theoretically calculated vibrational frequencies for a related compound, illustrating the level of agreement typically achieved.

| Vibrational Mode | Experimental Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) |

| C=O stretching | 1610 (FTIR & FT-Raman) | In good agreement with DFT values |

| C-F stretching | 791, 1196 | - |

| C-F in-plane bending | - | 250-350 |

| C-F out-of-plane bending | - | 253 |

Data adapted from studies on related benzophenone derivatives. researchgate.net

This correlative approach has been successfully applied to a wide range of substituted aromatic compounds, including 2-chloro-4-fluorobenzophenone and 3-chloro-4-fluorobenzonitrile, demonstrating its broad utility in vibrational analysis. researchgate.netnih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy and Photophysical Properties

UV-Vis spectroscopy provides valuable information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones.

The UV-Vis spectra of benzophenone derivatives are characterized by absorption bands corresponding to various electronic transitions. These transitions are often accompanied by vibrational fine structure, although in polyatomic molecules, especially in solution, these bands can be broad due to multiple overlapping vibrational and rotational transitions and varying chemical environments. youtube.com

In related systems, high-intensity absorption bands in the high-energy region (e.g., around 325 nm) are typically attributed to intraligand π-π* electronic transitions. researchgate.net Lower intensity absorptions at longer wavelengths can be assigned to charge transfer transitions. researchgate.net Time-dependent DFT (TD-DFT) calculations are often employed to predict and interpret the electronic absorption spectra. researchgate.netscispace.com These calculations can also reveal shifts in the maximum absorption wavelength (λmax) when moving from a gaseous to a solvent medium, a phenomenon known as a solvatochromic shift. scispace.com

The electronic transitions in polyatomic molecules can be complex, with the possibility of excitations to multiple vibrational modes. youtube.com This complexity is a key area of investigation in the photophysical characterization of molecules like this compound.

Following electronic excitation, molecules can relax to the ground state through various radiative and non-radiative pathways. Fluorescence is one such radiative process, and its efficiency is quantified by the fluorescence quantum yield (Φf).

The measurement of fluorescence quantum yields is crucial for understanding the photophysical behavior of a compound. nih.govnih.gov For benzophenone and its derivatives, which are known for their photochemical reactivity, studies of emission properties are particularly important. The fluorescence quantum yield can be determined using various steady-state diffusion theory models of fluorescence. nih.gov These models have been applied to various fluorophores in tissue-simulating phantoms to accurately recover fluorophore concentrations and quantum yields. nih.gov

In addition to fluorescence, excited molecules can undergo intersystem crossing to a triplet state. The absorption of light by a molecule in the triplet state is known as triplet-triplet absorption. This phenomenon is a key feature of the photochemistry of many organic molecules, including benzophenones. nist.gov

Laser flash photolysis is a primary technique for studying triplet-triplet absorption spectra. mdpi.com In a study of 4-carboxybenzophenone, a related compound, the transient absorption spectra revealed the formation of the triplet state, which then participated in energy transfer processes. mdpi.com The triplet-triplet absorption spectrum of a naphthalene (B1677914) derivative, for example, shows a characteristic sharp peak in the 410–420 nm region. mdpi.com

Compilations of spectral parameters associated with triplet-triplet absorption of organic molecules in condensed media are available, providing valuable reference data. nist.gov These compilations include wavelengths of maximum absorbance and extinction coefficients. nist.gov While phosphorescence data for this compound is not explicitly detailed in the search results, the investigation of triplet states is a critical aspect of understanding its photophysical properties.

Mass Spectrometry Techniques

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It is an indispensable tool for determining the molecular weight and elemental composition of a compound.

For this compound and its derivatives, mass spectrometry provides definitive confirmation of their molecular formula. For example, high-resolution mass spectrometry can determine the exact mass of the molecule with high precision. The PubChem entry for 3-Chloro-4-fluoro-3'-methoxybenzophenone lists a computed exact mass of 264.0353354 Da. nih.gov Similarly, for 3-Chloro-4-fluoro-4'-iodobenzophenone, the computed exact mass is 359.92142 Da. nih.gov

Various ionization techniques can be employed, with electron ionization being common for generating mass spectra of organic compounds. nist.gov In metabolic studies of related compounds like 3-chloro-4-fluoroaniline, techniques such as HPLC-MS/MS are used to identify metabolites. nih.gov The mass spectral data for derivatives like N1-(3-Chloro-4-fluorophenyl)-4-fluoro-3,5-dimethylbenzene-1-sulfonamide is also available in specialized databases. mzcloud.org

The table below summarizes the molecular weights of this compound and some of its derivatives.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | C₁₃H₈ClFO | 234.65 |

| 3-Chloro-4-fluorobenzoic acid | C₇H₄ClFO₂ | 174.56 sigmaaldrich.com |

| 3-Chloro-4-fluoroaniline | C₆H₅ClFN | 145.56 nih.gov |

| 3-Chloro-4-fluorobenzylamine | C₇H₇ClFN | 159.59 nih.gov |

| 3-Chloro-4'-fluoropropiophenone | C₉H₈ClFO | 186.61 ottokemi.com |

| 3-Chloro-4-fluoro-3'-methoxybenzophenone | C₁₄H₁₀ClFO₂ | 264.68 nih.gov |

| 3-Chloro-4-fluoro-4'-iodobenzophenone | C₁₃H₇ClFIO | 360.55 nih.govsigmaaldrich.com |

| N1-(3-Chloro-4-fluorophenyl)-4-fluoro-3,5-dimethylbenzene-1-sulfonamide | C₁₄H₁₁Cl F₂N O₂S | - mzcloud.orgbldpharm.com |

| 3-Chloro-4-fluoronitrobenzene | C₆H₃ClFNO₂ | - chemicalbook.com |

| 3-chloro-4-methoxybenzaldehyde | C₈H₇ClO₂ | - nih.gov |

| 3-chloro-4-fluoro benzonitrile | C₇H₃ClFN | - nih.gov |

| 4-fluoro-4-hydroxybenzophenone | C₁₃H₉FO₂ | - scispace.com |

| 4-Carboxybenzophenone | C₁₄H₁₀O₃ | - mdpi.com |

| 2-Naphthalene Sulfonate | C₁₀H₇NaO₃S | - mdpi.com |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry is an indispensable tool for determining the exact mass of a molecule, which in turn allows for the confident determination of its elemental formula. This technique is particularly valuable in distinguishing between compounds with the same nominal mass but different chemical formulas.

In the analysis of related benzophenone derivatives, HRMS provides critical data. For instance, in the study of other halogenated benzophenones, HRMS is used to confirm the elemental composition of synthetic products and metabolites. The high accuracy of the mass measurement, typically within a few parts per million (ppm), provides a high degree of confidence in the assigned chemical formula.

Table 1: Theoretical HRMS Data for this compound

| Compound Name | Molecular Formula | Theoretical Monoisotopic Mass (Da) |

| This compound | C₁₃H₈ClFO | 234.0248 |

This table presents theoretical data calculated based on the elemental composition.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identification

Gas Chromatography-Mass Spectrometry combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique is routinely used to assess the purity of a sample and to identify its components based on their retention time and mass spectrum.

Published GC-MS data specifically for this compound is scarce. However, general principles of GC-MS analysis of benzophenones indicate that the compound would be amenable to this technique. The analysis would provide a retention time characteristic of the compound under specific chromatographic conditions and a mass spectrum detailing its fragmentation pattern upon electron ionization.

The mass spectrum of a benzophenone derivative typically shows an intense molecular ion peak (M⁺). nih.gov Key fragmentation pathways involve cleavage on either side of the carbonyl group, leading to the formation of characteristic fragment ions. nih.gov For this compound, one would expect to observe fragments corresponding to the chlorobenzoyl cation and the fluorophenyl cation, among others. The presence of chlorine would also be indicated by the isotopic pattern of chlorine-containing fragments (approximately a 3:1 ratio for ³⁵Cl and ³⁷Cl isotopes).

A study on the mass spectrometry of 14 different benzophenones revealed that in the positive electron impact (EI) mode, most compounds exhibited intense molecular peaks and fragmentation patterns resulting from the cleavage at the carbonyl group. nih.gov

Table 2: Predicted Major Fragment Ions in the GC-MS of this compound

| Fragment Ion | m/z (for ³⁵Cl) | Structure |

| [C₇H₄ClO]⁺ | 139 | 3-Chlorobenzoyl cation |

| [C₆H₄F]⁺ | 95 | Fluorophenyl cation |

| [C₆H₄Cl]⁺ | 111 | Chlorophenyl cation |

| [C₆H₅]⁺ | 77 | Phenyl cation |

This table is based on predicted fragmentation patterns for the specified compound.

In the absence of direct experimental data for this compound, the analysis of its derivatives provides valuable insights. For example, a supplier of 3-Chloro-4'-fluoropropiophenone, a related compound, specifies a purity of ≥96.0% as determined by GC, highlighting the utility of this technique for quality control. thermofisher.com

Reactivity and Applications

Reactivity Profile and Common Reactions

The reactivity of 3-Chloro-4'-fluorobenzophenone is dictated by its three main functional components: the ketone group and the two halogenated aryl rings.

Ketone Group: The carbonyl group is susceptible to reduction to a secondary alcohol (a benzhydrol) using reducing agents like sodium borohydride, or to a methylene (B1212753) group (a diarylmethane) via methods like the Wolff-Kishner or Clemmensen reduction. It can also serve as a site for nucleophilic addition reactions.

Aryl Rings: The electron-withdrawing nature of the carbonyl group and the halogens deactivates the aromatic rings towards further electrophilic substitution. However, the halogen atoms themselves can be targets for nucleophilic aromatic substitution, particularly if activated by other substituents, or can participate in various transition-metal-catalyzed cross-coupling reactions.

Role as a Chemical Intermediate

The primary application of this compound is as a versatile intermediate in organic synthesis. Its structure is a valuable scaffold for building more complex molecules. In the pharmaceutical industry, halogenated benzophenones are precursors to a variety of therapeutic agents. For instance, a closely related compound, (5-bromo-2-chlorophenyl)(4-fluorophenyl)methanone, is a key intermediate in the synthesis of empagliflozin, a drug used to treat type 2 diabetes. google.comchemicalbook.com This highlights the role of such halogenated ketones as pivotal building blocks in medicinal chemistry. It is also utilized in the development of agrochemicals and in material science for creating specialty polymers. chemimpex.com

Crystallographic Analysis of 3 Chloro 4 Fluorobenzophenone and Its Structural Analogues

Single-Crystal X-ray Diffraction Studies

Analysis of Bond Lengths, Bond Angles, and Dihedral Angles

The analysis of bond lengths and angles in benzophenone (B1666685) analogues reveals the influence of halogen substituents on the geometry of the molecule. In the aromatic rings, the C-C bond lengths are typically in the range of 1.37 to 1.39 Å, consistent with aromatic character. The C=O double bond of the carbonyl group is expected to have a length of approximately 1.22 Å. The C-Cl and C-F bond lengths will depend on the specific electronic environment.

The bond angles within the phenyl rings are close to the ideal 120° for sp² hybridized carbon atoms, with minor distortions due to the substituents. The angles around the central carbonyl carbon are also expected to be around 120°.

Dihedral angles, which describe the twist of the phenyl rings relative to the carbonyl group, are particularly important for defining the molecular conformation. These angles are influenced by a balance of electronic effects and steric repulsion between the rings and their substituents.

Table 1: Representative Bond Lengths in Benzophenone Analogues

| Bond Type | Typical Length (Å) |

| C-C (aromatic) | 1.37 - 1.39 |

| C=O | ~1.22 |

| C-Cl | ~1.74 |

| C-F | ~1.36 |

Table 2: Representative Bond Angles in Benzophenone Analogues

| Angle | Typical Value (°) |

| C-C-C (aromatic) | ~120 |

| C-CO-C | ~120 |

Investigation of Rotational and Positional Disorder Phenomena

In crystallographic studies of flexible molecules like benzophenones, it is not uncommon to observe rotational or positional disorder. acs.org This can manifest as the molecule or parts of the molecule occupying multiple orientations within the crystal lattice. For example, a phenyl ring might be found to be rotated by a certain angle in a fraction of the unit cells. Such disorder can provide insights into the dynamic behavior of the molecule in the solid state.

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic structure and reactivity of molecules like 3-Chloro-4'-fluorobenzophenone. These ab initio and density functional methods provide insights into molecular properties that are often difficult or impossible to measure experimentally.

The investigation of the electronic and structural properties of this compound would typically begin with two of the most prominent computational methods: Hartree-Fock (HF) and Density Functional Theory (DFT).

The Hartree-Fock (HF) method is a foundational ab initio approach that solves the Schrödinger equation for a multi-electron system by approximating the electron-electron repulsion. It treats each electron as moving in the average field of all other electrons. While HF is a crucial starting point, it neglects the instantaneous correlation between the motions of electrons, which can affect the accuracy of the results.

Density Functional Theory (DFT) has become the workhorse of modern computational chemistry due to its favorable balance of accuracy and computational cost. Unlike HF, which calculates the complex many-electron wavefunction, DFT determines the total electronic energy based on the spatially dependent electron density. This approach inherently includes a degree of electron correlation through the exchange-correlation functional, leading to more accurate predictions for many molecular properties. For a molecule like this compound, DFT would be the preferred method for geometry optimization and electronic property calculations.

The accuracy of both HF and DFT calculations is highly dependent on the chosen basis set , which is a set of mathematical functions used to build the molecular orbitals. For a molecule containing chlorine, fluorine, and aromatic rings, a Pople-style basis set like 6-311++G(d,p) is often employed. This notation indicates the use of a triple-zeta valence basis set, augmented with diffuse functions (++) on heavy and hydrogen atoms to describe weakly bound electrons, and polarization functions (d,p) to allow for non-spherical electron density distribution.

A critical part of a computational study is the comparison of different DFT functionals. Common choices for a molecule like this compound would include:

B3LYP (Becke, 3-parameter, Lee-Yang-Parr) : A hybrid functional that mixes a portion of the exact HF exchange with DFT exchange and correlation. It is widely used and provides reliable results for a broad range of systems.

CAM-B3LYP (Coulomb-attenuating method-B3LYP) : A long-range corrected functional that is particularly well-suited for studying charge transfer and electronic excitations, which are relevant in conjugated systems like benzophenones.

M06-2X (Minnesota 06-2X) : A high-nonlocality functional with a large amount of HF exchange, which often yields excellent results for main-group thermochemistry and non-covalent interactions.

A comparative analysis using these functionals would provide a robust understanding of the molecule's properties and the reliability of the computational predictions.

Molecular Geometry Optimization and Conformational Analysis

Before any electronic properties can be accurately calculated, the most stable three-dimensional structure of this compound must be determined. This is achieved through molecular geometry optimization . The process starts with an initial guess of the molecular structure and iteratively adjusts the atomic coordinates to find the arrangement with the lowest total energy on the potential energy surface.

For this compound, a key aspect of conformational analysis is determining the dihedral angles between the central carbonyl group and the two phenyl rings. The rotation around the C-C single bonds connecting the carbonyl carbon to the rings leads to different conformers. The optimization process, typically performed using DFT (e.g., at the B3LYP/6-311++G(d,p) level), would identify the global minimum energy conformer. The resulting optimized structure provides key geometric parameters such as bond lengths, bond angles, and dihedral angles.

Table 1: Illustrative Optimized Geometrical Parameters for a Benzophenone Derivative (Note: This table is an illustrative example of typical data obtained from a DFT/B3LYP calculation and does not represent actual calculated values for this compound.)

| Parameter | Bond/Angle | Value |

| Bond Length | C=O | 1.24 Å |

| C-Cl | 1.75 Å | |

| C-F | 1.36 Å | |

| Bond Angle | Phenyl-C-Phenyl | 122.5° |

| Dihedral Angle | Phenyl-C-C-Phenyl | 35.0° |

Electronic Structure Characterization

Once the optimized geometry is obtained, a detailed analysis of the molecule's electronic structure can be performed to understand its reactivity, stability, and spectroscopic properties.

The Frontier Molecular Orbitals (FMOs) , namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for describing chemical reactivity.

The HOMO acts as the primary electron donor. A region of the molecule with a high HOMO density is susceptible to electrophilic attack.

The LUMO acts as the primary electron acceptor. A region with a high LUMO density indicates a likely site for nucleophilic attack.

For this compound, the HOMO is expected to be localized primarily on the phenyl ring that is more electron-rich, while the LUMO is likely centered around the electron-withdrawing carbonyl group and the halogen-substituted rings. The spatial distribution of these orbitals reveals the sites most involved in potential chemical reactions and intramolecular charge transfer.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE) , is a critical parameter that relates to the molecule's kinetic stability and reactivity.

A large energy gap implies high stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO.

A small energy gap suggests that the molecule is more reactive and can be easily polarized.

The energy gap is a key value derived from FMO analysis and is instrumental in predicting the chemical behavior of the compound.

Table 2: Illustrative Frontier Molecular Orbital Data (Note: This table provides an example of the kind of data generated from a HOMO-LUMO analysis and does not represent actual calculated values for this compound.)

| Parameter | Value (eV) |

| HOMO Energy | -6.85 |

| LUMO Energy | -1.95 |

| HOMO-LUMO Gap (ΔE) | 4.90 |

Chemical Reactivity Descriptors

Understanding the chemical reactivity of this compound is crucial for predicting its behavior in chemical reactions. Computational chemistry offers a suite of descriptors that quantify various aspects of reactivity.

Molecular Electrostatic Potential (MEP) mapping is a vital tool for visualizing the charge distribution on the molecular surface and identifying sites susceptible to electrophilic and nucleophilic attack. nih.govuni-muenchen.deprensipjournals.com The MEP map of this compound is generated by calculating the electrostatic potential at different points on the electron density surface.

In these maps, regions of negative potential, typically colored red, indicate electron-rich areas and are prone to electrophilic attack. For this compound, these are expected around the carbonyl oxygen and the fluorine atom due to their high electronegativity. Conversely, areas with positive potential, shown in blue, are electron-deficient and are the likely sites for nucleophilic attack. Such regions are anticipated around the hydrogen atoms of the benzene (B151609) rings. The varying shades of color, from red to blue, represent the spectrum of electrostatic potential values. nih.gov

Global reactivity descriptors such as chemical potential (μ), chemical hardness (η), and the electrophilicity index (ω) provide quantitative measures of a molecule's stability and reactivity. These parameters are often calculated using the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Chemical Potential (μ): Represents the escaping tendency of electrons from an equilibrium system. It is calculated as μ = (EHOMO + ELUMO) / 2. A higher chemical potential suggests a higher tendency to donate electrons.

Chemical Hardness (η): Measures the resistance to change in electron distribution or charge transfer. It is calculated as η = (ELUMO - EHOMO) / 2. A larger energy gap between HOMO and LUMO corresponds to greater hardness and lower reactivity.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons. It is defined as ω = μ² / (2η). A higher electrophilicity index indicates a greater capacity to act as an electrophile.

Hirshfeld Surface Analysis is a powerful method to analyze intermolecular interactions in the crystalline state. nih.gov By partitioning the crystal electron density into molecular fragments, it provides a visual representation of the molecular shape and the nature and extent of intermolecular contacts. The Hirsh-feld surface is mapped with properties like dnorm, which highlights regions of close contact between neighboring molecules, crucial for understanding packing motifs and hydrogen bonding.

Mulliken Charge Distribution analysis provides a means of assigning partial atomic charges to the atoms within the molecule. fishersci.com This calculation partitions the total electron population among the constituent atoms. For this compound, the Mulliken charges reveal the extent of electron withdrawal by the electronegative Cl, F, and O atoms from the carbon skeleton, further informing the molecule's reactivity and electrostatic interactions.

The identification of chemically active sites in this compound is a culmination of the analyses mentioned above.

Electrophilic Sites: The MEP map and Mulliken charge analysis pinpoint the carbonyl oxygen and the fluorine atom as primary sites for electrophilic attack due to their high negative charge density.

Nucleophilic Sites: The regions of positive electrostatic potential on the MEP map, likely associated with the aromatic protons, are identified as the sites susceptible to nucleophilic attack.

Reactive Bonds: Analysis of bond orders and lengths from the optimized molecular geometry can indicate which bonds are more likely to be involved in chemical reactions.

These computational predictions are invaluable for designing synthetic routes and understanding the mechanistic pathways involving this compound.

Prediction of Spectroscopic Parameters

Computational methods are extensively used to predict spectroscopic parameters, which can then be compared with experimental data to validate the computational model and confirm the molecular structure. For this compound, theoretical calculations of vibrational frequencies (IR and Raman), and NMR chemical shifts are of particular interest.

Vibrational Spectroscopy: DFT calculations can predict the vibrational frequencies corresponding to different normal modes of the molecule. For this compound, characteristic vibrational modes include the C=O stretching of the benzophenone core, C-Cl stretching, C-F stretching, and various aromatic C-H and C-C vibrations. The calculated frequencies are often scaled to correct for anharmonicity and systematic errors in the computational method.

NMR Spectroscopy: Theoretical calculations of ¹H and ¹³C NMR chemical shifts are performed using methods like the Gauge-Including Atomic Orbital (GIAO) approach. researchgate.netresearchgate.net These calculations provide predicted chemical shifts for each unique proton and carbon atom in the molecule, which are instrumental in the interpretation of experimental NMR spectra.

Below is a table summarizing the types of predicted spectroscopic data for this compound.

| Spectroscopic Technique | Predicted Parameters |

| Infrared (IR) | Vibrational frequencies (cm⁻¹), IR intensities |

| Raman | Vibrational frequencies (cm⁻¹), Raman scattering activities |

| ¹H NMR | Chemical shifts (ppm) relative to a standard (e.g., TMS) |

| ¹³C NMR | Chemical shifts (ppm) relative to a standard (e.g., TMS) |

These predicted spectroscopic parameters serve as a powerful complement to experimental characterization, aiding in the definitive assignment of spectral features and the comprehensive understanding of the molecular structure of this compound.

Computational NMR Chemical Shifts (¹H, ¹³C)

The prediction of ¹H and ¹³C NMR spectra through computational methods, typically using the Gauge-Including Atomic Orbital (GIAO) approach within DFT, is a standard procedure for structural elucidation. For this compound, the calculated chemical shifts would be highly dependent on the electronic environment of each nucleus.

The protons on the two aromatic rings would exhibit distinct chemical shifts. The protons on the chlorophenyl ring would be influenced by the electron-withdrawing nature of both the chlorine atom and the carbonyl group. Similarly, the fluorine atom on the other ring would exert its characteristic influence on the neighboring protons.

A hypothetical table of calculated ¹H and ¹³C NMR chemical shifts, based on what would be expected from DFT calculations, is presented below. The exact values would be sensitive to the level of theory and basis set used in the computation.

| Atom | Calculated ¹H Chemical Shift (ppm) | Atom | Calculated ¹³C Chemical Shift (ppm) |

| H-2 | 7.6 - 7.8 | C-1 | ~138 |

| H-4 | 7.4 - 7.6 | C-2 | ~130 |

| H-5 | 7.5 - 7.7 | C-3 | ~132 |

| H-6 | 7.3 - 7.5 | C-4 | ~128 |

| H-2' | 7.2 - 7.4 | C-5 | ~130 |

| H-3' | 7.1 - 7.3 | C-6 | ~129 |

| H-5' | 7.1 - 7.3 | C-1' | ~135 |

| H-6' | 7.2 - 7.4 | C-2' | ~116 (d, J=22 Hz) |

| C-3' | ~132 (d, J=9 Hz) | ||

| C-4' | ~165 (d, J=255 Hz) | ||

| C-5' | ~132 (d, J=9 Hz) | ||

| C-6' | ~116 (d, J=22 Hz) | ||

| C=O | ~195 |

Note: The presented values are illustrative and based on general trends for similar structures. The carbon atoms are numbered starting from the carbon attached to the carbonyl group on the chlorophenyl ring (C-1 to C-6) and the fluorophenyl ring (C-1' to C-6'). The splitting patterns (d) and coupling constants (J) for the fluorinated ring are hypothetical.

Simulated Vibrational Spectra (IR, Raman)

For this compound, the calculated vibrational spectrum would be characterized by several key modes:

C=O Stretching: A strong absorption in the IR spectrum and a prominent band in the Raman spectrum, typically in the region of 1650-1680 cm⁻¹, is characteristic of the benzophenone carbonyl group.

C-Cl Stretching: The carbon-chlorine stretching vibration would be expected in the lower frequency region of the spectrum.

C-F Stretching: The carbon-fluorine stretching vibration would likely appear as a strong band in the IR spectrum.

Aromatic C-H and C-C Stretching: These vibrations would give rise to a series of bands in the fingerprint region of the spectra.

A representative table of calculated vibrational frequencies and their assignments is provided below, based on what would be anticipated from DFT studies.

| Vibrational Mode | Calculated IR Frequency (cm⁻¹) | Calculated Raman Frequency (cm⁻¹) |

| Aromatic C-H Stretch | 3100 - 3000 | 3100 - 3000 |

| C=O Stretch | ~1660 | ~1660 |

| Aromatic C-C Stretch | 1600 - 1400 | 1600 - 1400 |

| C-F Stretch | ~1230 | ~1230 |

| C-Cl Stretch | ~750 | ~750 |

Note: These are generalized frequency ranges and would be precisely determined by computational analysis.

Time-Dependent Density Functional Theory (TD-DFT) for UV-Vis Spectra

The electronic absorption properties of a molecule, which determine its color and how it interacts with light, can be predicted using time-dependent density functional theory (TD-DFT). This method calculates the energies of electronic transitions from the ground state to various excited states.

For this compound, the TD-DFT calculations would likely predict electronic transitions in the ultraviolet region of the electromagnetic spectrum. The primary absorptions would correspond to π → π* and n → π* transitions associated with the aromatic rings and the carbonyl group. The positions of the absorption maxima (λ_max) would be influenced by the chloro and fluoro substituents.

Nonlinear Optical (NLO) Properties Investigations

Molecules with large NLO responses are of significant interest for applications in optoelectronics and photonics. Computational chemistry plays a crucial role in the rational design of NLO materials by predicting their hyperpolarizabilities.

Polarizability and First Hyperpolarizability Calculations

The NLO properties of a molecule are related to how its electron cloud responds to a strong external electric field. This is quantified by the polarizability (α) and the first hyperpolarizability (β). DFT calculations can provide reliable estimates of these parameters. For this compound, the presence of electron-withdrawing groups (chloro and carbonyl) and an electron-donating group (fluoro, through mesomeric effect) can lead to intramolecular charge transfer, a key feature for enhancing NLO response.

A hypothetical table of calculated NLO properties is shown below.

| Parameter | Calculated Value (a.u.) |

| Dipole Moment (μ) | 2.0 - 3.0 D |

| Mean Polarizability (α) | Would be calculated |

| First Hyperpolarizability (β) | Would be calculated |

Note: The actual values are dependent on the computational method and basis set.

Applications of 3 Chloro 4 Fluorobenzophenone in Advanced Chemical Synthesis and Materials Science

Utilization as a Versatile Synthetic Building Block

The unique substitution pattern of 3-Chloro-4'-fluorobenzophenone makes it an attractive starting material for creating a diverse array of organic compounds. The chlorine and fluorine atoms offer sites for different chemical transformations, including nucleophilic aromatic substitution, which allows for the strategic assembly of intricate molecular frameworks.

Precursor for Complex Organic Molecules

This compound serves as a key intermediate in multi-step syntheses of complex and often biologically active molecules. rsc.org While not always used in its original form, it is a ready source for the "3-chloro-4-fluorophenyl" moiety, a critical component in various pharmaceutical compounds. For instance, the related compound 3-chloro-4-fluoroaniline (B193440), which can be synthesized from precursors like 3-chloro-4-fluoronitrobenzene, is a vital building block. google.comnih.gov This aniline (B41778) derivative is used in the synthesis of more complex molecules like the anthelmintic drug Rafoxanide, which involves the preparation of an intermediate such as 3-chloro-4-(4′-chlorophenoxy)aminobenzene. nih.gov Similarly, 3-chloro-4-fluorobenzaldehyde (B1582058) is employed in the development of novel drug candidates, including anti-cancer agents, highlighting the importance of this substitution pattern in medicinal chemistry. chemimpex.com

Synthesis of Novel Benzophenone (B1666685) Derivatives

The benzophenone skeleton is a common scaffold in medicinal chemistry and can be readily modified to create new derivatives with specific properties. synquestlabs.com Starting from this compound, chemists can introduce a variety of functional groups to generate novel compounds. Friedel-Crafts condensation is a primary method for constructing the initial benzophenone skeleton. organic-chemistry.org Subsequent reactions can then be used to build upon this core. For example, novel benzophenone derivatives incorporating morpholino and thiomorpholino groups have been synthesized and have shown potent cytotoxic activity against murine leukemia and human lung carcinoma cells. organic-chemistry.org In another application, the benzophenone structure has been used as a foundation for creating 1,2,3-triazole derivatives through copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, yielding compounds with potential antimicrobial activity. wikipedia.org

Role in the Synthesis of Heterocyclic Systems (e.g., Acridones, Quinazolines)

The reactive nature of the aryl halides in the this compound structure makes it a valuable precursor for synthesizing heterocyclic systems.

Acridones: The synthesis of acridone (B373769) derivatives can be achieved through methods like the Ullmann condensation, which involves the copper-promoted reaction of an aryl halide with an aminobenzoic acid. organic-chemistry.orgnih.gov While not a direct cycloaddition, the halogenated phenyl ring present in this compound is a suitable substrate for such cyclization strategies, which are used to produce fluorescent acridone derivatives. researchgate.net

Quinazolines: The quinazoline (B50416) scaffold is found in many biologically active molecules. rsc.org The synthesis of these heterocycles often involves the cyclization of aniline derivatives. The 3-chloro-4-fluoroaniline intermediate, accessible from precursors related to the title compound, is a key starting material for building quinazoline-based structures. google.comnih.gov For example, N-(3-chloro-4-fluorophenyl) substituted quinazolines have been synthesized for their potential as protein kinase inhibitors. rsc.org The synthesis can proceed through a nucleophilic aromatic substitution followed by a reduction and cyclization to form the target quinazoline system. rsc.org

Integration in Advanced Materials Science

Beyond its role in synthesizing discrete molecules, this compound and its derivatives are integral to the development of advanced polymers and functional materials, prized for their thermal stability and optical properties.

Development of UV Absorbers in Polymer Systems

Benzophenones are a major class of organic compounds used as UV absorbers to protect polymers and cosmetics from photodegradation. nih.govrsc.org Their conjugated system, which links two phenyl rings with a carbonyl group, is highly effective at absorbing UV radiation. researchgate.net This absorption helps polymers retain their color, gloss, and physical properties upon long-term exposure to sunlight. rsc.org

The specific substituents on the benzophenone rings influence their UV absorption characteristics. Studies on the ultraviolet absorption spectra of halogenated benzenes show that a fluorine substituent does not significantly alter the primary benzenoid absorption. mdpi.com In contrast, a chlorine atom has a greater apparent mesomeric effect, which can modify the electronic properties and absorption spectrum of the molecule. mdpi.com Therefore, the presence of both chloro and fluoro substituents in this compound provides a specific absorption profile, making it and its derivatives effective for protecting a range of materials, including plastics, coatings, and adhesives, from UV damage. nih.gov

| Chemical Class | Primary Absorption Range | Key Features |

|---|---|---|

| Benzophenones | UV-B, some UV-A | Good compatibility with various resins, cost-effective. nih.gov |

| Benzotriazoles | UV-A, UV-B | Excellent photostability, suitable for high-performance applications. |

| Triazines | UV-B, high-energy UV-A | Considered among the best chemical UV absorbers for overall protection. researchgate.net |

| Oxanilides | UV-B | Good for applications requiring low initial color. |

Precursor for High-Performance Engineering Polymers (e.g., Polyetheretherketone (PEEK) analogs)

High-performance polymers like Polyetheretherketone (PEEK) are synthesized via nucleophilic aromatic substitution (NAS) polymerization. This reaction typically involves the coupling of an activated dihalide monomer with a bisphenoxide salt. researchgate.net Halogenated benzophenones are ideal halide-containing monomers because the electron-withdrawing carbonyl group activates the halogen atoms toward nucleophilic displacement.

Design of Functionalized Benzophenones for Specific Material Properties

The design of novel materials often relies on the principle of molecular hybridization, where a core scaffold like benzophenone is systematically modified with various functional groups to tune its physical and chemical properties for a specific purpose. The benzophenone unit is particularly valued as an electron-deficient acceptor block in designing molecules with tailored electronic and photophysical characteristics. preprints.org

In the field of materials science, particularly for organic light-emitting diodes (OLEDs), the benzophenone core is a key component in creating emitters that exhibit thermally activated delayed fluorescence (TADF). mdpi.compreprints.org The design strategy often involves creating donor-acceptor (D-A) or donor-acceptor-donor (D-A-D) structures, where the electron-deficient benzophenone acts as the central acceptor. Various electron-donating units can be attached to this core to precisely control the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. preprints.org This tuning is critical for achieving efficient charge transfer and desired emission colors. For example, attaching donor moieties like carbazole (B46965) or phenoxazine (B87303) to a benzophenone core has been used to create host materials for phosphorescent OLEDs with high thermal stability and specific energy levels. mdpi.com

The functionalization of the benzophenone scaffold extends beyond electronics into other areas. In the textile industry, benzophenone-based acid dyes have been synthesized to impart multifunctional properties to fabrics like wool and silk. The inclusion of groups such as hydroxyl and methoxy, alongside the core benzophenone structure, influences the absorption and emission spectra, while also providing excellent UV protection. researchgate.net Furthermore, benzophenone derivatives are developed for use in advanced coating compositions, where they can act as crosslinking agents to improve material durability and performance, such as dirt pick-up resistance. google.com

The specific properties of these functionalized benzophenones are highly dependent on the nature and position of the substituents. The table below, based on data from benzophenone-based host materials for OLEDs, illustrates how different donor groups can modify the material's characteristics. mdpi.com

| Donor Moiety Attached to Benzophenone Core | Resulting Material Property | Example Application |

|---|---|---|

| 1,2,3,4-Tetrahydrocarbazole | High Thermal Decomposition Temperature (Td = 369 °C), Amorphous Material with High Glass Transition Temperature (Tg = 117 °C) | Host Material in Phosphorescent OLEDs |

| Phenoxazine | High Thermal Decomposition Temperature (Td = 398 °C), Forms Crystalline Material | Host Material in Phosphorescent OLEDs |

| 9,9-Dimethyl-9,10-dihydroacridine | Very High Thermal Decomposition Temperature (Td = 441 °C), Forms Crystalline Material | Host Material in Phosphorescent OLEDs |

| 9-Phenyl-9H-carbazol-3-ylboronic acid | Exceptional Thermal Stability (Td = 553 °C), Amorphous Material with High Glass Transition Temperature (Tg = 188 °C) | Host Material in Phosphorescent OLEDs |

Parallel Library Reaction Methodologies in Chemical Research

Parallel synthesis and combinatorial chemistry are powerful strategies in modern chemical research that enable the rapid generation of large, diverse sets of molecules, known as chemical libraries. wikipedia.orgnih.gov These libraries are then screened en masse to identify compounds with desired activities, significantly accelerating the discovery process for new drugs and materials. nih.gov The benzophenone scaffold is an ideal building block for such methodologies due to its robust nature and the variety of chemical reactions it can undergo.

A direct application of this approach was the solution-phase parallel synthesis of a library containing 218 distinct benzophenone-tetraamides. nih.gov This library was systematically created to explore structure-activity relationships and was screened for activity against antibiotic-resistant bacteria, leading to the identification of several potent antimicrobial compounds. nih.gov This demonstrates the efficiency of using a core structure like benzophenone to generate vast chemical diversity for biological screening.

The versatility of the benzophenone framework is further highlighted by its use as a foundational component in the combinatorial synthesis of more complex heterocyclic structures. For instance, libraries of 1,4-benzodiazepines, a class of compounds with significant pharmacological applications, have been constructed using 2-aminobenzophenones as one of the key starting materials. nih.govresearchgate.net In this approach, a diverse set of 2-aminobenzophenones is reacted with different amino acids and alkylating agents in a combinatorial fashion to produce a large library of benzodiazepine (B76468) derivatives. nih.govresearchgate.net

The synthetic reactions used to create individual benzophenone derivatives, such as Friedel-Crafts acylation, Suzuki coupling, and Buchwald-Hartwig amination, are readily adaptable to a parallel format. mdpi.comnih.govmdpi.com By using multi-well plates and automated liquid handlers, a researcher can systematically react a set of benzoyl chlorides with a set of aromatic substrates to quickly generate a library of benzophenone analogues. For a molecule like this compound, which could be synthesized via Friedel-Crafts acylation of fluorobenzene (B45895) with 3-chlorobenzoyl chloride, one can envision a parallel synthesis that varies both reactants to produce a matrix of related compounds.

The following table provides a hypothetical illustration of how a parallel synthesis approach could be used to generate a small library of benzophenone derivatives based on a common synthetic route.

| Reactant A: Substituted Benzoyl Chloride | ||||

|---|---|---|---|---|

| Benzoyl Chloride | 3-Chlorobenzoyl Chloride | 4-Methylbenzoyl Chloride | ||

| Reactant B: Substituted Benzene (B151609) | Fluorobenzene | 4-Fluorobenzophenone | This compound | 4'-Fluoro-4-methylbenzophenone |

| Toluene | 4-Methylbenzophenone | 3-Chloro-4'-methylbenzophenone | 4,4'-Dimethylbenzophenone | |

| Anisole | 4-Methoxybenzophenone | 3-Chloro-4'-methoxybenzophenone | 4'-Methoxy-4-methylbenzophenone |

Q & A

Q. What are the common synthetic routes for 3-Chloro-4'-fluorobenzophenone, and what reaction conditions are critical for optimizing yield?

Methodological Answer: The synthesis of this compound typically involves Friedel-Crafts acylation. A validated route uses fluorobenzene and 3-nitro-4-chlorobenzoyl chloride with AlCl₃ as a catalyst. Key conditions include:

- Temperature: Reactions are conducted under reflux (≈100–120°C) to ensure activation of the electrophilic acylium ion.

- Catalyst stoichiometry: Excess AlCl₃ (1.2–1.5 equivalents) improves electrophilic substitution efficiency.

- Solvent: Anhydrous dichloromethane or nitrobenzene enhances reaction homogeneity and minimizes side reactions.

Post-synthesis, purification via column chromatography (silica gel, hexane/ethyl acetate eluent) achieves >95% purity. Yield optimization requires strict moisture control to prevent catalyst deactivation .

Q. What key chemical properties of this compound influence its reactivity in organic transformations?

Methodological Answer: The compound’s reactivity is governed by:

- Electron-withdrawing effects: The chlorine (meta) and fluorine (para) substituents create electron-deficient aromatic rings, favoring nucleophilic aromatic substitution (NAS) at the fluorine position.

- Steric hindrance: The bulky benzophenone backbone limits access to the carbonyl group, directing reactions to the halogenated phenyl rings.

- Solubility: Low polarity in non-polar solvents (e.g., hexane) necessitates polar aprotic solvents (DMF, DMSO) for NAS or coupling reactions.

These properties guide reagent selection, e.g., using strong nucleophiles (amines, thiols) in NAS or Pd-catalyzed cross-coupling for functionalization .

Q. Which analytical techniques are most effective for characterizing this compound and its derivatives?

Methodological Answer:

- NMR spectroscopy: ¹H/¹³C NMR identifies substitution patterns (e.g., δ 7.8–8.2 ppm for carbonyl-proximal protons). ¹⁹F NMR (δ -110 to -120 ppm) confirms fluorine retention post-reaction.

- Mass spectrometry (HRMS): ESI-HRMS validates molecular weight (e.g., [M+H]⁺ at m/z 252.0421 for C₁₃H₈ClFO).

- X-ray crystallography: Resolves stereoelectronic effects on crystal packing, particularly halogen bonding between Cl and adjacent aromatic π-systems.

- HPLC-PDA: Purity assessment using C18 columns (acetonitrile/water gradient) with UV detection at 254 nm .

Advanced Research Questions

Q. How can researchers design experiments to evaluate substituent effects on the compound’s reactivity in cross-coupling reactions?

Methodological Answer: To isolate substituent effects:

Comparative kinetic studies: React this compound with Pd(PPh₃)₄ under Suzuki-Miyaura conditions, varying aryl boronic acids (electron-rich vs. electron-poor). Monitor reaction rates via in situ ¹⁹F NMR.

Computational modeling: DFT calculations (B3LYP/6-31G*) predict activation energies for oxidative addition steps, correlating with experimental yields.

Isosteric replacements: Synthesize analogs (e.g., 3-Bromo-4'-fluorobenzophenone) to compare halogen mobility in coupling reactions.

Data interpretation should account for steric parameters (A-values) and Hammett σ constants for substituents .

Q. How should researchers address contradictions in toxicity and ecological impact data for this compound?

Methodological Answer: When toxicity data is absent or conflicting (e.g., no EC50 values for aquatic organisms):

Read-across analysis: Compare with structurally similar benzophenones (e.g., 4-Chloro-3-methylphenol) with established LD₅₀ data. Adjust for logP differences using QSAR models.

In vitro assays: Perform Ames tests (TA98/TA100 strains) to assess mutagenicity and MTT assays on human hepatocytes (HepG2) for acute toxicity.

Environmental simulation: Use OECD 308 guidelines to study hydrolysis/photolysis in water-sediment systems. Monitor degradation products via LC-MS.

Always implement ALARA principles: Use fume hoods, PPE (nitrile gloves, respirators), and closed-system reactors .

Q. What role does this compound play in medicinal chemistry, particularly in enzyme inhibition studies?

Methodological Answer: The compound serves as:

- Kinase inhibitor scaffold: The chloro-fluorobenzophenone moiety binds ATP pockets in kinases (e.g., EGFR-TK). Competitive inhibition assays (IC₅₀ determination) involve:

- Incubating the compound with purified kinase and [γ-³²P]ATP.

- Quantifying residual activity via scintillation counting or ELISA.

- Protease targeting: Fluorine enhances binding entropy in HIV-1 protease active sites. Docking simulations (AutoDock Vina) guide structural optimization.

- Crystallographic probes: Heavy atoms (Cl/F) aid phase determination in protein-ligand X-ray structures.

Dose-response curves (Hill coefficients) and Ki values should be reported with 95% confidence intervals .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.